2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds are N-heterocyclic and have significant photophysical properties . They have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Synthesis Analysis
The synthesis of this compound involves a two-step synthesis sequence starting from the appropriate methyl ketone . This simpler and greener synthetic methodology has been highlighted as a key characteristic of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Scientific Research Applications
Phosphodiesterase Inhibitors for Cognitive Impairment
Research has identified a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, related to 2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one, as potent inhibitors of phosphodiesterase 1 (PDE1). These compounds, including ITI-214, have shown promise for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease, without focusing on dosage or side effects (Li et al., 2016).
Anti-inflammatory and Antimicrobial Agents
A series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their anti-inflammatory and antimicrobial activities. One compound exhibited comparable anti-inflammatory activity to standard drugs without discussing dosage or side effects. These compounds showed promising activity against Gram-positive bacteria and pathogenic fungi, highlighting their potential in antimicrobial therapy (Aggarwal et al., 2014).
Antitumor and Antimicrobial Building Blocks
Enaminones derived from pyrazolo[1,5-a]pyrimidines were utilized to synthesize various compounds with significant antitumor and antimicrobial activities. These compounds were tested against human breast and liver carcinoma cell lines, showing effects comparable to standard treatments without focusing on specific dosages or side effects (Riyadh, 2011).
Inhibitors of cGMP Phosphodiesterase
A series of 6-phenylpyrazolo[3,4-d]pyrimidones were identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase, with potential applications in treating hypertension. These compounds were evaluated for their enzymatic, cellular activity, and in vivo oral antihypertensive activity without detailing drug usage or side effects (Dumaitre & Dodic, 1996).
Nonsteroidal Antiinflammatory Drugs
Research into pyrazolo[1,5-a]pyrimidines led to the discovery of compounds with anti-inflammatory properties but devoid of ulcerogenic activity, offering potential as safer NSAIDs. These studies focused on the relationship between structural modifications and anti-inflammatory properties, excluding dosage or side effects details (Auzzi et al., 1983).
Future Directions
The future directions for 2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one and similar compounds include further exploration of their anticancer potential and enzymatic inhibitory activity . The hope is that this could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
The primary target of 2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory action disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway . CDK2 is responsible for phosphorylating key components for cell proliferation . By inhibiting CDK2, this compound disrupts the normal cell cycle progression, affecting downstream processes such as DNA replication and cell division .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Properties
IUPAC Name |
2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-6-8-7(11)2-3-10(6)9-5/h2-4H,1H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJRGRLUNFIVEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=O)NC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625858 |
Source
|
Record name | 2-Methylpyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189116-35-6 |
Source
|
Record name | 2-Methylpyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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